ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenyl, triazino, indolyl, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization: The α,β-unsaturated ketone undergoes cyclization with appropriate reagents to form the pyrimidine ring.
Thioether Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its anti-inflammatory effects could be mediated through the suppression of pro-inflammatory signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
Ethyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another closely related compound with slight modifications in its molecular structure, which can result in distinct reactivity and applications.
The uniqueness of ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-6-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3S/c1-5-35-24(33)20-18(27-25(34)28-21(20)17-12-14(2)10-11-15(17)3)13-36-26-29-23-22(30-31-26)16-8-6-7-9-19(16)32(23)4/h6-12,21H,5,13H2,1-4H3,(H2,27,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOURCLNCYNBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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